1-(Furan-2-carbonyl)pyrrolidin-3-ol
Description
Chemical Context and Structural Significance
This compound occupies a unique position within the broader landscape of heterocyclic chemistry due to its incorporation of two distinct five-membered ring systems. The furan component represents one of the fundamental aromatic heterocycles, characterized by a five-membered ring containing one oxygen atom. Furan exhibits aromatic character because one of the lone pairs of electrons on the oxygen atom is delocalized into the ring, creating a 4n + 2 aromatic system according to Hückel's rule. However, the aromaticity of furan is modest relative to benzene, with a resonance energy of 67 kilojoules per mole compared to benzene's 152 kilojoules per mole.
The pyrrolidine moiety, also known as tetrahydropyrrole, constitutes the second major structural component of this compound. Pyrrolidine is a cyclic secondary amine with the molecular formula (CH₂)₄NH, classified as a saturated heterocycle. Unlike its aromatic counterpart pyrrole, pyrrolidine lacks aromatic character but maintains significant basicity typical of secondary amines. The pyrrolidine ring structure appears in numerous natural alkaloids and synthetic drugs, forming the basis for various pharmaceutical compounds.
The structural significance of this compound lies in its bifunctional nature, combining the electrophilic character of the furan ring with the nucleophilic properties of the pyrrolidine nitrogen and the hydroxyl functionality at the 3-position. This combination creates multiple reactive sites that can participate in diverse chemical transformations. The carbonyl linkage between the two ring systems provides additional functionality while maintaining conformational flexibility.
Table 1: Structural Components and Properties of this compound
| Component | Type | Characteristics | Electronic Properties |
|---|---|---|---|
| Furan ring | Aromatic heterocycle | Five-membered, one oxygen | Electron-rich, electrophilic substitution |
| Pyrrolidine ring | Saturated heterocycle | Five-membered, one nitrogen | Nucleophilic, basic character |
| Carbonyl group | Functional group | Amide linkage | Electrophilic carbon, resonance stabilized |
| Hydroxyl group | Functional group | Secondary alcohol | Hydrogen bonding, nucleophilic |
The compound's IUPAC name, furan-2-yl(3-hydroxypyrrolidin-1-yl)methanone, clearly delineates the structural arrangement and highlights the carbonyl linkage between the furan-2-yl substituent and the nitrogen atom of the 3-hydroxypyrrolidine system. This nomenclature reflects the systematic approach to naming complex heterocyclic compounds and emphasizes the compound's position as an amide derivative.
Historical Development and Identification
The historical development of this compound can be traced through the broader evolution of furan and pyrrolidine chemistry. The foundational work in furan chemistry began in the late 18th century when Carl Wilhelm Scheele first described 2-furoic acid in 1780. Subsequently, Johann Wolfgang Döbereiner reported furfural in 1831, and Heinrich Limpricht first prepared furan itself in 1870, although he initially called it "tetraphenol". These early discoveries established the fundamental chemistry of the furan ring system that would later be incorporated into more complex molecules.
Pyrrolidine chemistry developed somewhat later, with the compound being prepared industrially through the reaction of 1,4-butanediol and ammonia under specific temperature and pressure conditions. The recognition of pyrrolidine as a valuable building block in organic synthesis emerged through its presence in natural products and its utility in synthetic transformations.
The specific compound this compound was first documented in chemical databases on December 5, 2007, according to PubChem records. This relatively recent identification reflects the compound's emergence from modern synthetic efforts aimed at creating hybrid heterocyclic structures. The compound's most recent modification date of May 18, 2025, indicates ongoing research interest and potential new synthetic applications or property determinations.
The development of synthetic methodologies for creating furan-pyrrolidine hybrid compounds has been facilitated by advances in several key reaction types. The Paal-Knorr synthesis has been instrumental in providing access to both furan and pyrrole derivatives from 1,4-diketone precursors. This reaction, initially reported independently by German chemists Carl Paal and Ludwig Knorr in 1884, has been adapted for various heterocycle syntheses and continues to play a role in modern heterocyclic chemistry.
Table 2: Key Historical Milestones in Furan and Pyrrolidine Chemistry
| Year | Discovery/Development | Researcher(s) | Significance |
|---|---|---|---|
| 1780 | 2-Furoic acid | Carl Wilhelm Scheele | First furan derivative |
| 1831 | Furfural | Johann Wolfgang Döbereiner | Important furan precursor |
| 1870 | Furan | Heinrich Limpricht | Parent furan compound |
| 1884 | Paal-Knorr synthesis | Carl Paal, Ludwig Knorr | Synthetic methodology |
| 2007 | This compound | Database entry | Compound identification |
The identification and characterization of this compound have been enhanced by modern analytical techniques and computational methods. The compound's InChI key (JWJNHAOILDZIBZ-UHFFFAOYSA-N) and SMILES notation provide standardized representations that facilitate database searches and computational studies. These identifiers have become essential tools for tracking and referencing specific chemical structures in the modern chemical literature.
Position in Heterocyclic Chemistry Literature
This compound occupies a significant position within the heterocyclic chemistry literature as a representative of hybrid heterocyclic compounds that combine distinct ring systems with different electronic properties. The compound's literature position is characterized by its relevance to several major themes in contemporary heterocyclic research, including the development of bioactive molecules, the exploration of synthetic methodologies, and the investigation of structure-activity relationships.
The compound's structural relationship to other furan-containing molecules has been explored in various synthetic studies. Research has demonstrated the utility of furan-2-carbonyl derivatives in medicinal chemistry applications, particularly in the development of compounds with potential therapeutic properties. The Structure-Activity relationship studies of 1-(Furan-2ylmethyl)Pyrrolidine-Based compounds have provided insights into how modifications to the furan-pyrrolidine framework can influence biological activity.
Within the broader context of pyrrolidine chemistry, this compound represents an example of functionalized pyrrolidine derivatives that have gained attention for their potential applications. The pyrrolidine ring system appears in numerous natural products and synthetic compounds, making it a privileged structure in medicinal chemistry. The addition of the furan-2-carbonyl substituent and the hydroxyl group at the 3-position creates additional opportunities for molecular recognition and chemical reactivity.
The compound's position in heterocyclic chemistry literature is further emphasized by its relevance to synthetic methodology development. Recent research has focused on developing efficient synthetic routes to complex heterocyclic compounds, including those containing multiple ring systems. The synthesis of 2,4,5-trisubstituted-1H-pyrrol-3-ol-type compounds has been achieved through solvent-free three-component reactions, demonstrating the continued evolution of synthetic approaches to heterocyclic targets.
Table 3: Literature Categories and Research Themes for this compound
The mechanistic understanding of reactions involving furan and pyrrolidine systems has contributed to the theoretical framework surrounding this compound. The Paal-Knorr synthesis mechanism, elucidated by V. Amarnath and colleagues in the 1990s, provides insights into the formation of heterocyclic systems that are relevant to understanding the reactivity patterns of the compound. These mechanistic studies have shown that the reaction proceeds through specific intermediates and demonstrates the importance of conformational factors in cyclization reactions.
The compound's database presence across multiple chemical information systems, including PubChem, ChemSpider, and various commercial chemical suppliers, reflects its recognition within the chemical community. The assignment of multiple synonyms and identifiers indicates the compound's integration into standard chemical nomenclature systems and its accessibility for research purposes.
Contemporary research trends in heterocyclic chemistry continue to emphasize the development of compounds that combine multiple heterocyclic systems, making this compound representative of current synthetic targets. The compound's hydrogen bonding capabilities, arising from both the hydroxyl group and the carbonyl functionality, position it as a potential participant in supramolecular chemistry applications and as a building block for more complex molecular assemblies.
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
furan-2-yl-(3-hydroxypyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C9H11NO3/c11-7-3-4-10(6-7)9(12)8-2-1-5-13-8/h1-2,5,7,11H,3-4,6H2 |
InChI Key |
JWJNHAOILDZIBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=CC=CO2 |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
1-(Furan-2-carbonyl)pyrrolidin-3-ol features a pyrrolidine ring with a furan-2-carbonyl substituent, which contributes to its reactivity and biological activity. Understanding its chemical behavior is essential for exploring its applications.
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly for its potential therapeutic effects:
- Antimicrobial Activity : Preliminary studies indicate that this compound possesses antibacterial properties against various bacterial strains, making it a candidate for further development as an antibacterial agent.
- Anticancer Properties : Research has highlighted its potential as an anticancer agent. Some derivatives have demonstrated significant antiproliferative activity against different cancer cell lines, including prostate cancer and melanoma cells.
Biological Studies
This compound is utilized in biological investigations to understand its interaction with biological targets:
- Molecular Docking Studies : The compound is used in molecular docking studies to evaluate its binding affinity to various receptors. For instance, studies have shown it can interact with estrogen receptors, influencing estrogen-related pathways.
Industrial Applications
The compound's versatile chemical properties make it valuable in industrial settings:
- Synthesis of Pharmaceuticals : It serves as a building block for synthesizing more complex pharmaceutical compounds, particularly those targeting infectious diseases and cancer.
Case Studies and Findings
Several studies have explored the efficacy of this compound:
| Study Focus | Findings |
|---|---|
| Antibacterial Activity | Demonstrated effectiveness against multiple bacterial strains. |
| Anticancer Activity | Significant cytotoxic effects observed in prostate cancer and melanoma cells. |
| Molecular Docking | High binding affinity to estrogen receptors indicated potential hormonal modulation. |
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Effects: The furan-2-carbonyl group in the target compound contrasts with chlorobenzyl (electron-withdrawing) or quinoxaline (aromatic, planar) substituents in analogs. Furan’s oxygen atom may enhance solubility compared to hydrophobic groups like chlorobenzyl .
Synthetic Challenges :
- Yields for furan-containing analogs often decline post-recrystallization due to poor crystallinity, necessitating optimized purification protocols .
- Enantioselective synthesis is critical for analogs like 1-phenylethyl-pyrrolidin-3-ol derivatives, where stereochemistry (3R vs. 3S) influences antiviral activity .
Physicochemical Properties
- Solubility : The hydroxyl group in the target compound enhances water solubility compared to lipophilic groups like trifluoromethylphenyl (e.g., ).
- Thermal Stability: Analogs with fused aromatic systems (e.g., chromenones in ) show high melting points (303–306°C), whereas furan derivatives may have lower thermal stability due to ring strain.
Preparation Methods
Catalytic Hydrogenation of Pyrrolidinones
One industrially relevant method involves the catalytic hydrogenation of pyrrolidin-3-one derivatives to yield pyrrolidin-3-ol compounds. A patent (CN108698989B) describes the preparation of 1-methylpyrrolidin-3-ol via hydrogenation of a precursor compound in the presence of formaldehyde and a metal catalyst, using solvents such as methanol or water for optimal yield and reactivity. Although this patent focuses on methyl-substituted derivatives, the methodology can be adapted for the hydroxylated pyrrolidine core by controlling reaction conditions and reagents.
| Parameter | Details |
|---|---|
| Catalyst | Metal catalysts (e.g., Pd, Ni) |
| Solvent | Methanol, water, or their mixtures |
| Temperature | Typically mild to moderate (ambient to 80°C) |
| Hydrogen source | Gaseous hydrogen |
| Formaldehyde equivalents | 1 to 5 moles relative to substrate |
Reduction of N-Acyl α-Aminoaldehydes
Literature reports (ACS Journal of Organic Chemistry, 2023) describe the reduction of N-acyl α-aminoaldehydes using hydride reagents such as diisobutylaluminum hydride (DIBAL-H) at low temperatures (-78°C) to afford pyrrolidin-3-ol derivatives. This method ensures selective reduction of aldehyde functionalities while preserving the acyl substituent, which is critical for maintaining the furan-2-carbonyl group intact during synthesis.
Introduction of the Furan-2-Carbonyl Group
Acylation Using Furan-2-Carboxylic Acid Derivatives
The nitrogen atom of pyrrolidin-3-ol can be acylated by reacting with furan-2-carboxylic acid or its activated derivatives such as acid chlorides or anhydrides. The reaction typically proceeds under mild conditions with base catalysts or coupling reagents to facilitate amide bond formation.
- Typical reagents : Furan-2-carbonyl chloride or furan-2-carboxylic acid activated by carbodiimides (e.g., CDI).
- Conditions : Anhydrous solvents such as dichloromethane or tetrahydrofuran, low to ambient temperature.
- Catalysts/Additives : Bases like triethylamine or pyridine to scavenge HCl byproduct.
This method yields the target 1-(Furan-2-carbonyl)pyrrolidin-3-ol with high selectivity and purity.
Alternative Synthetic Routes and Intermediates
Hydroxy-Protecting Groups and Cyclisation Strategies
In complex syntheses involving furan and pyrrolidine rings, protecting groups for the hydroxyl moiety (e.g., vicinal-diol protecting groups such as isopropylidene or benzylidene) are employed to prevent side reactions during acylation or cyclisation steps. The protecting groups can be cleaved in the final stages by acid hydrolysis.
Radical Cyclisation and Ozonolysis
Some synthetic routes to related heterocyclic alcohols involve radical cyclisation catalyzed by cobaloxime complexes and ozonolytic cleavage steps to form the cyclic alcohol framework. While these methods are more common for fused ring systems like hexahydro-furo[2,3-b]furan-3-ol, the principles can be adapted for pyrrolidin-3-ol derivatives with furan substituents.
Summary Table of Key Preparation Parameters
| Step | Method/Condition | Reagents/Catalysts | Notes |
|---|---|---|---|
| Pyrrolidin-3-ol synthesis | Catalytic hydrogenation | Metal catalyst (Pd, Ni), H2, formaldehyde | Solvent: methanol/water; industrial scale |
| Reduction of N-acyl aminoaldehyde | DIBAL-H reduction at -78°C | DIBAL-H, CDI (for activation) | Preserves acyl group; selective reduction |
| Acylation of pyrrolidin-3-ol | Reaction with furan-2-carbonyl chloride | Furan-2-carbonyl chloride, base (Et3N) | Mild conditions; high selectivity |
| Protection/deprotection | Acid-labile protecting groups | Isopropylidene, benzylidene groups | Protects hydroxyl during synthesis |
| Radical cyclisation (alternative) | Cobaloxime catalysis, ozonolysis | Cobaloxime catalyst, ozone | For complex fused ring systems |
Research Findings and Industrial Implications
- The catalytic hydrogenation approach offers an industrially scalable route to pyrrolidin-3-ol derivatives with controlled stereochemistry and high yields.
- The use of hydride reagents such as DIBAL-H enables selective reduction steps crucial for maintaining functional group integrity during synthesis.
- Acylation with activated furan-2-carbonyl derivatives is efficient and yields stable amide linkages essential for the target compound's biological and chemical properties.
- Protecting group strategies and alternative radical cyclisation methods provide synthetic flexibility, especially for complex analogues or stereoisomerically pure compounds.
Q & A
Q. What are the common synthetic routes for preparing 1-(Furan-2-carbonyl)pyrrolidin-3-ol, and what reaction conditions are critical for optimizing yield?
Methodological Answer: The synthesis typically involves:
Starting Materials : Pyrrolidin-3-ol and furan-2-carbonyl chloride (or activated furan-2-carboxylic acid derivatives).
Coupling Reaction : Acylation of pyrrolidin-3-ol under nucleophilic conditions. For example, use of coupling agents like EDCI/HOBt in anhydrous dichloromethane at 0–25°C for 12–24 hours .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product.
Key Considerations : Moisture-sensitive reagents require inert atmospheres (N₂/Ar). Catalytic DMAP may enhance acylation efficiency. Yield optimization depends on stoichiometric ratios (e.g., 1.2 equivalents of furan-2-carbonyl chloride) .
Q. How can researchers confirm the structural identity and purity of this compound?
Methodological Answer: Use a combination of:
- NMR Spectroscopy :
- ¹H NMR : Look for characteristic signals:
- Pyrrolidine ring protons (δ 1.8–3.5 ppm, multiplet).
- Furan carbonyl proton (δ 7.4–8.1 ppm, singlet).
- Hydroxyl proton (δ 2.5–3.0 ppm, broad, exchangeable).
- Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion ([M+H]⁺ = 196.08 g/mol).
- HPLC : Purity assessment (>95%) using C18 columns (acetonitrile/water mobile phase) .
Q. What are the typical reactivity patterns of this compound under acidic or basic conditions?
Methodological Answer:
- Acidic Conditions :
- Hydrolysis of the furan carbonyl group may occur at elevated temperatures (e.g., HCl/MeOH reflux), yielding pyrrolidin-3-ol and furan-2-carboxylic acid.
- Basic Conditions :
Advanced Research Questions
Q. How can stereochemical effects influence the biological activity of this compound, and what chiral resolution methods are applicable?
Methodological Answer:
Q. How can computational modeling guide the design of derivatives targeting specific enzyme binding sites?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to model interactions between the compound and active sites (e.g., neurotensin receptor 1). Focus on hydrogen bonding (hydroxyl group) and π-π stacking (furan ring) .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER/CHARMM force fields). Optimize substituents (e.g., fluorination) to enhance binding free energy .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Data Triangulation : Compare assays (e.g., in vitro vs. cell-based) to identify context-dependent effects. For example, discrepancies in IC₅₀ values may arise from differential cell permeability.
- Metabolite Profiling : Use LC-MS to detect degradation products (e.g., oxidized furan) that may interfere with activity measurements .
- Control Experiments : Include reference compounds (e.g., known receptor agonists) to validate assay conditions .
Safety and Handling
Q. What safety precautions are essential when handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves (nitrile), safety goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- First Aid :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
